6-Butoxynaphthalene-2-boronic acid
Overview
Description
6-Butoxynaphthalene-2-boronic acid is a boronic acid derivative . Boronic acids have been widely studied in medicinal chemistry due to their ability to bind with biologically relevant 1,2- and 1,3-diols, including saccharides and peptidoglycans .
Synthesis Analysis
Boronic acids can be used as building blocks and synthetic intermediates . They were first synthesized in 1860 by Edward Frankland . The synthesis of large libraries of boronic acid derivatives based on multiple chemistries and building blocks has been performed using acoustic dispensing technology .Molecular Structure Analysis
The molecular structure of 6-Butoxynaphthalene-2-boronic acid is C14H17BO3 . The unique chemical properties of boronic acids, such as their vacant p-orbital and molecular geometry, are important to consider when designing BA-containing materials .Chemical Reactions Analysis
Boronic acids have been employed for a number of biomedical applications, for example, in sensors and drug delivery . They react with several chemical markers of disease such as reactive oxygen species (ROS), adenosine triphosphate (ATP), glucose, and reduced pH . They also act as ligands for diols such as sialic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of boronic acids are important to consider when designing BA-containing materials . In aqueous solution, most polymers containing BA exist in an equilibrium between their triangular hydrophobic form and a tetrahedral hydrophilic form .Scientific Research Applications
Decarboxylative Borylation
Li et al. (2017) explored a nickel-catalyzed process for replacing carboxylic acids with boronate esters, highlighting the utility of boronic acids in materials science, chemosensor development, and drug discovery. This methodology was applied to produce potent in vitro inhibitors, showcasing the significance of boronic acids in synthesizing complex molecules (Li et al., 2017).
Fluorescent Chemosensors
Huang et al. (2012) reported on boronic acid sensors for carbohydrates and bioactive substances, demonstrating the role of boronic acids in biological detection and diagnosis through fluorescence properties (Huang et al., 2012).
Kinetic Studies in Alkaline Solutions
Iwatsuki et al. (2007) provided evidence that boronic acid is reactive towards a diol moiety in alkaline solutions, correcting misconceptions in boron chemistry and impacting the design of effective boronic acid sensors (Iwatsuki et al., 2007).
Flame Retardancy in Epoxy Resin
Tie et al. (2016) investigated the synergistic effect of an aromatic boronic acid derivative with magnesium hydroxide on the flame retardancy of epoxy resin, showing improved thermal stability and flame retardant properties (Tie et al., 2016).
Biomedical Applications
Cambre and Sumerlin (2011) discussed the use of boronic acid-containing polymers in biomedical applications, such as treatment of HIV, obesity, diabetes, and cancer, emphasizing their unique reactivity and responsive nature (Cambre & Sumerlin, 2011).
Enantioselective Aza-Michael Additions
Hashimoto et al. (2015) highlighted the use of boronic acid in catalysis, enabling the aza-Michael addition of hydroxamic acid to quinone imine ketals in a highly enantioselective manner (Hashimoto et al., 2015).
Nonlinear Optical, Photophysical, and Electrochemical Properties
Rey et al. (1998) synthesized novel boron(III) subphthalocyanines with boronic acid derivatives, studying their quadratic and cubic hyperpolarizabilities, optical, and electrochemical properties (Rey et al., 1998).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(6-butoxynaphthalen-2-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BO3/c1-2-3-8-18-14-7-5-11-9-13(15(16)17)6-4-12(11)10-14/h4-7,9-10,16-17H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDHTYIAXFUCTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=C(C=C2)OCCCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455488 | |
Record name | (6-Butoxynaphthalen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Butoxynaphthalene-2-boronic acid | |
CAS RN |
145369-28-4 | |
Record name | (6-Butoxynaphthalen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.